N-(2-Dimethylaminoethyl)-4-methylbenzamidine dihydrochloride

Description

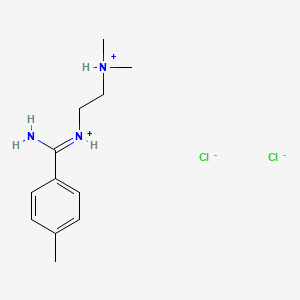

N-(2-Dimethylaminoethyl)-4-methylbenzamidine dihydrochloride (CID 44236) is a benzamidine derivative with a molecular formula of C₁₂H₁₉N₃·2HCl. Its structure features a 4-methylbenzamidine core linked to a dimethylaminoethyl group via an amidine bond, protonated as a dihydrochloride salt to enhance solubility and stability . Key structural attributes include:

- SMILES:

CC1=CC=C(C=C1)C(=NCCN(C)C)N - InChIKey:

FCKZPFBSTBAPHW-UHFFFAOYSA-N

Collision cross-section (CCS) predictions for its adducts, such as [M+H]⁺ (149.8 Ų) and [M+Na]⁺ (159.8 Ų), suggest moderate polarity and ion mobility, which may influence its analytical detection in mass spectrometry .

Properties

CAS No. |

62979-76-4 |

|---|---|

Molecular Formula |

C12H21Cl2N3 |

Molecular Weight |

278.22 g/mol |

IUPAC Name |

2-[amino-(4-methylphenyl)methylidene]azaniumylethyl-dimethylazanium;dichloride |

InChI |

InChI=1S/C12H19N3.2ClH/c1-10-4-6-11(7-5-10)12(13)14-8-9-15(2)3;;/h4-7H,8-9H2,1-3H3,(H2,13,14);2*1H |

InChI Key |

MSZZLRNJHXLIPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=[NH+]CC[NH+](C)C)N.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-Dimethylaminoethyl)-4-methylbenzamidine dihydrochloride typically involves the following key steps:

- Formation of the benzamidine intermediate or its precursor

- Introduction of the 2-dimethylaminoethyl side chain via nucleophilic substitution or reductive amination

- Conversion to the dihydrochloride salt for isolation and purification

These steps often require careful control of reaction conditions, purification techniques, and analytical verification.

Preparation of 4-Methylbenzamidine Precursors

A crucial intermediate is the para-substituted benzamidine or its aldehyde precursor. According to patent CN103694125A, a method to prepare para-dimethylaminobenzaldehyde involves:

- Reacting urotropine with glacial acetic acid, trifluoroacetic acid, and dimethylacetamide (DMAs) at 90 °C for 6 hours in a 250 mL three-necked flask.

- After reaction completion, the mixture is neutralized and extracted with ethyl acetate.

- Decolorization with activated carbon and removal of residual monomers yields a thick product of dimethylaminobenzaldehyde.

- Further acid-base treatment and filtration yield a high-purity dimethylaminobenzaldehyde product.

This aldehyde can be used as a key intermediate for amidine formation.

Amidination and Side Chain Introduction

The amidine group can be introduced by reaction of the aldehyde or nitrile intermediates with amines, followed by reduction steps:

- In related syntheses of dimethylaminoethyl derivatives, acyl chloride intermediates are reacted with primary amines to form ketoamides, which are then reduced with lithium aluminum hydride (LiAlH4) to the corresponding amines.

- For example, lithium aluminum hydride reduction under reflux in tetrahydrofuran (THF) is employed to convert ketoamides to the target amines, followed by salt formation with acids such as fumaric or succinic acid for purification.

- Reaction monitoring is performed by ultraperformance liquid chromatography (UPLC) and high-resolution mass spectrometry (HRMS), ensuring purity between 96% and 99.8%.

Specific Reduction and Salt Formation Procedures

A representative procedure for the reduction and salt formation includes:

Alternative Synthetic Routes

- Some syntheses start from substituted anilines that undergo iodination, Heck-type coupling, and subsequent transformations to introduce the amidine and dimethylaminoethyl groups. For example, the use of N-tert-butoxycarbonyl protective groups and metallo-catalyzed coupling reactions has been reported to improve yields and purity.

- Reduction of amides to amines using LiAlH4 remains a common and effective strategy, with careful control to avoid side-product formation.

- Hydrogenation with palladium on carbon is used for deprotection steps in some analog syntheses.

Reaction Optimization and Solvent Effects

A study on related amine syntheses showed the impact of cosolvents on reaction conversion rates (Table 1):

| Entry | Cosolvent | Volume (vol) | Time (h) | Temp (°C) | Conversion (%) (UPLC-UV area) |

|---|---|---|---|---|---|

| 1 | None | 0 | 2 | 100 | 63 |

| 2 | Acetonitrile (MeCN) | 10 | 19 | 22 | 88 |

| 3 | Acetonitrile (MeCN) | 10 | 3 | 40 | 90 |

| 4 | Methanol (MeOH) | 10 | 3 | 40 | 84 |

| 5 | Dimethyl sulfoxide (DMSO) | 10 | 3 | 40 | 87 |

| 6 | 2-Methyltetrahydrofuran (2-MeTHF) | 10 | 3 | 40 | 79 |

| 7 | Dichloromethane (DCM) | 10 | 3 | 40 | 77 |

| 8 | Water (H2O) | 10 | 3 | 40 | 66 |

These data illustrate that polar aprotic solvents like acetonitrile and DMSO significantly enhance reaction conversion compared to neat or aqueous conditions. Methanol also improves conversion, while nonpolar solvents like DCM and 2-MeTHF provide moderate enhancement.

Purification and Characterization

- Final products are often isolated as dihydrochloride salts by acid-base extraction and recrystallization.

- Purity is verified by chromatographic methods (UPLC, HPLC), NMR spectroscopy (^1H and ^13C), and HRMS.

- Typical purity values exceed 96%, with recrystallization improving purity to >99%.

- Spectroscopic data confirm the presence of the dimethylaminoethyl side chain and the aromatic amidine moiety.

Summary Table of Key Preparation Parameters

| Parameter | Typical Condition/Value | Comments |

|---|---|---|

| Starting materials | 4-Methylbenzaldehyde or nitrile derivatives | Prepared via acid-catalyzed methods or commercial sources |

| Amidination method | Reaction with primary amines, acyl chloride intermediates | Followed by reduction with LiAlH4 |

| Reducing agent | Lithium aluminum hydride (LiAlH4) | Reflux in THF, 4 h to overnight |

| Salt formation | Fumaric acid, succinic acid, or hydrochloric acid | Facilitates purification and stability |

| Solvents | THF, acetone, ethanol, acetonitrile, DCM | Solvent choice affects yield and purity |

| Purification techniques | Filtration, recrystallization, trituration | Avoids chromatographic purification where possible |

| Yield | 13%–80% depending on route and purification | Higher yields achieved with optimized protocols |

| Purity | 96%–99.8% (UPLC/HPLC) | Confirmed by chromatographic and spectroscopic analysis |

Chemical Reactions Analysis

Types of Reactions

N-(2-Dimethylaminoethyl)-4-methylbenzamidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are performed under mild to moderate conditions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the dimethylaminoethyl group.

Scientific Research Applications

Pharmacological Applications

1.1 Anticoagulant Properties

N-(2-Dimethylaminoethyl)-4-methylbenzamidine dihydrochloride has been studied for its anticoagulant effects. It is a derivative of benzamidine, which is known to inhibit various serine proteases, including thrombin and factor Xa. These properties make it a candidate for developing new anticoagulant therapies aimed at treating thrombotic disorders .

1.2 Cancer Treatment

Research indicates that this compound may have potential in cancer therapy. It has been shown to induce apoptosis in neoplastic cells by activating caspases, which are crucial for programmed cell death . This mechanism could be beneficial in treating various cancers characterized by uncontrolled cell growth.

1.3 Inhibition of Protein Kinases

The compound has also demonstrated effectiveness in inhibiting protein kinases, which are implicated in numerous diseases such as rheumatoid arthritis and psoriasis. Its ability to modulate kinase activity suggests its potential use in the treatment of inflammatory conditions .

Biochemical Research

2.1 Enzyme Inhibition Studies

In biochemical research, this compound serves as an important tool for studying enzyme kinetics and inhibition mechanisms. Its specificity for certain enzymes allows researchers to dissect complex biochemical pathways and understand disease mechanisms better .

2.2 Cell Line Studies

This compound has been utilized in cell line studies to evaluate its effects on cell proliferation and signaling pathways. For instance, it has been shown to inhibit the proliferation of certain leukemia cell lines through targeted inhibition of receptor tyrosine kinases .

Cosmetic Applications

3.1 Skin Care Formulations

In the cosmetic industry, this compound is being explored as an active ingredient in skin care formulations due to its potential anti-inflammatory properties. Its inclusion in topical products aims to enhance skin health by reducing irritation and promoting healing .

3.2 Polymer-Based Delivery Systems

The compound can be incorporated into polymer-based systems for controlled delivery of active ingredients in cosmetic products. This application leverages its chemical properties to improve the efficacy and stability of formulations while ensuring sustained release of beneficial agents onto the skin .

Summary of Findings

The diverse applications of this compound highlight its significance across various fields:

| Application Area | Details |

|---|---|

| Pharmacology | Anticoagulant properties; cancer treatment via apoptosis induction; protein kinase inhibition |

| Biochemical Research | Enzyme inhibition studies; effects on cell proliferation in cancer cell lines |

| Cosmetic Formulations | Active ingredient for skin care; polymer-based delivery systems for enhanced efficacy |

Mechanism of Action

The mechanism of action of N-(2-Dimethylaminoethyl)-4-methylbenzamidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Key Observations:

Functional Groups: The dimethylaminoethyl group in CID 44236 distinguishes it from azoamidines (azo group) and benzylamine derivatives (benzylamine core).

Salt Form : Dihydrochloride salts are common across these compounds to enhance water solubility, critical for industrial (e.g., polymerization initiators ) or pharmaceutical applications .

Substituent Effects : The 4-methyl group in CID 44236 may reduce polarity compared to chlorophenyl or hydroxyphenyl derivatives, impacting partition coefficients and biological membrane permeability .

Physicochemical and Analytical Properties

While experimental data for CID 44236 are sparse, predicted CCS values (149.8–159.8 Ų for cationic adducts) align with mid-polarity compounds, comparable to benzamidine derivatives like 4-(dimethylamino)benzylamine dihydrochloride (CCS ~150–160 Ų estimated) . In contrast, azoamidines with bulky aryl groups (e.g., chlorophenyl) exhibit higher CCS values (>170 Ų) due to increased molecular surface area .

Biological Activity

N-(2-Dimethylaminoethyl)-4-methylbenzamidine dihydrochloride is a compound of interest due to its significant biological activities, particularly in the field of pharmacology. This compound, a derivative of benzamidine, is known for its role as an anticoagulant and its potential therapeutic applications against various diseases. This article reviews the biological activity of this compound, summarizing key findings from diverse research studies and providing a detailed analysis of its mechanisms of action.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H19N3·2HCl

- Molecular Weight : 273.21 g/mol

- IUPAC Name : this compound

The compound features a benzamidine moiety, which is crucial for its biological activity, particularly as an inhibitor of serine proteases.

Anticoagulant Properties

One of the primary biological activities of this compound is its anticoagulant effect. It acts by selectively inhibiting factor Xa, a key enzyme in the coagulation cascade. This inhibition prevents thrombus formation without affecting other pathways mediated by thrombin, making it a valuable candidate for anticoagulant therapy.

- Factor Xa Inhibition : The compound binds to the active site of factor Xa, preventing it from converting prothrombin into thrombin. This selective inhibition reduces the risk of thrombosis while minimizing side effects associated with broader anticoagulation strategies.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant bactericidal effects. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity Against Cancer Cells

Research has also explored the cytotoxic effects of this compound on cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma).

Findings

- Cell Viability Assays : The compound showed dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell growth.

- Mechanism : The cytotoxicity may be attributed to apoptosis induction through mitochondrial pathways and inhibition of tubulin polymerization.

Table 1: Biological Activities of this compound

Q & A

Q. What are the optimal synthetic routes for N-(2-Dimethylaminoethyl)-4-methylbenzamidine dihydrochloride, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes benzoylation of substituted phenols under low temperatures (0–5°C) followed by a Fries rearrangement using anhydrous AlCl₃ as a catalyst to form intermediate hydroxybenzophenones . Subsequent steps may involve amidation with dimethylaminoethylamine and salt formation (e.g., HCl treatment). Key parameters include pH control during amidation (pH 7–8) and inert atmospheres to prevent oxidation. Purity is assessed via HPLC (>95%) and NMR spectroscopy .

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are recommended?

- Methodological Answer :

- Solubility : Tested in polar solvents (water, DMSO) and non-polar solvents (chloroform) using gravimetric analysis. Dihydrochloride salts are generally water-soluble .

- Stability : Assessed via accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Structural Confirmation : Use FT-IR for functional groups (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR for substituent positions, and X-ray crystallography for solid-state conformation .

Advanced Research Questions

Q. How does this compound interact with biological targets such as enzymes or receptors?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) quantify affinity (Kᵢ values). For example, benzamidine derivatives often target serine proteases like trypsin .

- Enzyme Inhibition : Kinetic assays (Michaelis-Menten plots) determine IC₅₀ values. Pre-incubate the compound with the enzyme (e.g., trypsin) and monitor substrate cleavage spectrophotometrically .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to receptors like GPCRs or ion channels .

Q. What experimental strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like buffer pH (e.g., Tris-HCl vs. phosphate), temperature (25°C vs. 37°C), and cell lines (HEK293 vs. CHO).

- Validate Purity : Impurities >5% (e.g., unreacted amines) can skew results; re-characterize batches with LC-MS .

- Meta-Analysis : Pool data from ≥3 independent studies using fixed/random-effects models to identify outliers .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents (e.g., -OCH₃ vs. -NO₂ at the 4-position) and compare logP (HPLC-measured) and IC₅₀ values .

- Pharmacokinetic Profiling : Assess metabolic stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 monolayers) .

- In Vivo Efficacy : Use rodent models (e.g., sepsis for protease inhibitors) with dose-ranging studies (1–50 mg/kg, IV/PO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.